4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride
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Overview
Description
“4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride” is a chemical compound with the CAS Number: 2567496-15-3 . It has a molecular weight of 172.66 . The physical form of this compound is a powder .
Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” is a powder that is stored at room temperature . Its molecular weight is 172.66 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Diversity-Oriented Synthesis of Azaspirocycles
A study highlights the use of N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane for the rapid access to omega-unsaturated dicyclopropylmethylamines. These compounds serve as precursors to a variety of heterocyclic azaspirocycles such as 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. The transformations involve selective ring-closing metathesis, epoxide opening, or reductive amination, yielding functionalized pyrrolidines, piperidines, and azepines. These scaffolds are considered of considerable relevance for chemistry-driven drug discovery due to their novel structural properties (Wipf, Stephenson, & Walczak, 2004).
Electrophilic Amination of C-H-Acidic Compounds
Research on the electrophilic amination of C-H-acidic compounds using 1-oxa-2-azaspiro[2.5]octane has been explored. The study shows how reactions with malonic and cyanoacetic acid derivatives, among others, lead to the introduction of a 1-hydroxycyclohexylamino group at the acidic position. The stabilization reactions of the intermediate compounds allow for the formation of disubstituted 1,4-diazaspiro[4.5]decanones, which undergo further transformations to produce geminal diamino acid derivatives. This process exemplifies the versatility of azaspiro compounds in synthesizing complex structures with potential biological activity (Andreae, Schmitz, Wulf, & Schulz, 1992).
Novel Synthesis Approaches
A novel synthesis method for 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes showcases the diiron nonacarbonyl-assisted spirocyclization reaction, which achieves the synthesis and isolation of specific diastereomers. This method highlights the capability of utilizing azaspiro[4.4]nonane scaffolds in constructing complex molecules, potentially useful in the development of new pharmaceutical agents (Gravestock & McKenzie, 2002).
Anticancer and Antidiabetic Applications
Another study discusses the development of spirothiazolidines analogs with significant anticancer and antidiabetic properties. The synthesis involves reacting 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one with various nitrogen nucleophiles to yield compounds showing promising biological activities. This research underscores the potential of azaspiro compounds in the synthesis of bioactive molecules for therapeutic applications (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Safety and Hazards
Properties
IUPAC Name |
4-azaspiro[2.5]octane-7-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c9-6-7-1-4-10-8(5-7)2-3-8;/h7,10H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPSJORKLMFJOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC2)CC1C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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